Zibotentan
Übersicht
Beschreibung
Zibotentan, also known by its development code ZD4054, is an experimental anti-cancer drug developed by AstraZeneca. It is a selective endothelin A receptor antagonist, primarily investigated for its potential in treating various cancers, including prostate cancer . Despite its failure in phase III clinical trials for prostate cancer, this compound continues to be explored for other therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Chemie: Als Modellverbindung zur Untersuchung von Endothelin-Rezeptor-Antagonisten verwendet.
Biologie: Untersucht auf seine Auswirkungen auf zelluläre Signalwege und Rezeptorinteraktionen.
Medizin: Für die Behandlung von Krebsarten wie Prostata-, Brust-, Darm-, nicht-kleinzelligem Lungen- und Eierstockkrebs erforscht.
5. Wirkmechanismus
Zibotentan entfaltet seine Wirkung durch selektive Hemmung des Endothelin-A-Rezeptors, der an der Vasokonstriktion und Zellproliferation beteiligt ist. Durch die Blockierung dieses Rezeptors kann this compound das Tumorwachstum und die Metastasierung reduzieren. Die molekularen Zielstrukturen umfassen den Endothelin-A-Rezeptor auf Tumorzellen, was zu einer verringerten Zellproliferation und erhöhter Apoptose führt .
Zukünftige Richtungen
Zibotentan is in development for chronic liver and kidney disease . In an experimental rat study, it was demonstrated that this compound-induced fluid retention was mitigated with combined this compound/dapagliflozin treatment which suggests that adding dapagliflozin to this compound may be an effective strategy to reduce fluid retention and maximize clinical utility of this compound .
Wirkmechanismus
Target of Action
Zibotentan, also known by its development code ZD4054, is an experimental anti-cancer drug candidate . Its primary target is the endothelin A (ET-A) receptor . The ET-A receptor is a part of the endothelin system, which plays a crucial role in various physiological processes such as vasoconstriction, cell proliferation, and fibrosis .
Mode of Action
This compound acts as an endothelin receptor antagonist , specifically inhibiting the ET-A receptor . By blocking the ET-A receptor, this compound prevents the binding of endothelin-1 (ET-1), a potent vasoconstrictor . This inhibition disrupts the downstream signaling pathways triggered by ET-1, thereby mitigating its effects .
Biochemical Pathways
The blockade of the ET-A receptor by this compound affects several biochemical pathways. Primarily, it inhibits the vasoconstrictive and pro-oncogenic effects of ET-1 . This includes the inhibition of apoptosis and cellular proliferation in various tumor cell lines, including osteoblast, vascular myoepithelial, prostate, breast, and ovarian cells .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in patients with renal impairment or hepatic impairment . After administration of a single oral dose of this compound, maximum plasma concentrations are typically achieved within 3 hours . Total exposure (AUC ∞ and AUC last) was approximately 2.10-fold higher in participants with concurrent moderate renal and hepatic impairment versus controls .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of ET-1 induced effects. This includes the reduction of tumor cell proliferation, survival, angiogenesis, migration, invasion, and metastasis in several tumor types . In a range of tumor cell lines, this compound inhibits pro-oncologic behavior such as inhibition of apoptosis and cellular proliferation .
Action Environment
Environmental factors, such as the presence of renal or hepatic impairment, can influence the action, efficacy, and stability of this compound . For instance, in patients with concurrent moderate renal and hepatic impairment, the total exposure to this compound was approximately 2.10-fold higher compared to controls . Furthermore, fluid retention, a common side effect of endothelin receptor antagonists, was mitigated when this compound was combined with dapagliflozin .
Biochemische Analyse
Biochemical Properties
Zibotentan plays a significant role in biochemical reactions by selectively antagonizing the endothelin A receptor. This receptor is involved in various physiological processes, including vasoconstriction and cell proliferation. By inhibiting the endothelin A receptor, this compound can modulate these processes. The compound interacts with endothelin-1, a potent vasoconstrictor peptide, preventing it from binding to the endothelin A receptor. This interaction reduces vasoconstriction and cell proliferation, which are critical in the progression of certain cancers and chronic kidney disease .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound inhibits the proliferative and migratory effects induced by endothelin-1. This inhibition reduces tumor growth and metastasis. Additionally, this compound has been shown to decrease the expression of genes associated with cell proliferation and survival, further contributing to its anti-cancer effects. In chronic kidney disease, this compound reduces proteinuria and slows the progression of kidney damage by modulating the endothelin system .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the endothelin A receptor, preventing endothelin-1 from activating this receptor. This binding inhibits the downstream signaling pathways that lead to vasoconstriction, cell proliferation, and inflammation. This compound’s selective antagonism of the endothelin A receptor also reduces the production of extracellular matrix proteins, which are involved in tissue fibrosis. This mechanism is particularly beneficial in conditions like chronic kidney disease and certain cancers, where fibrosis and excessive cell proliferation are prominent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is generally stable, with a half-life that allows for sustained activity in vivo. Long-term studies have shown that this compound maintains its efficacy in reducing proteinuria and slowing kidney damage over extended periods. Its stability and degradation can be influenced by factors such as renal and hepatic function, which may affect its pharmacokinetics and overall efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively reduces proteinuria and slows the progression of kidney damage without significant adverse effects. At higher doses, the compound can cause fluid retention and other toxic effects, particularly in animals with compromised renal function. These findings highlight the importance of dose optimization to balance efficacy and safety in clinical settings .
Metabolic Pathways
This compound is primarily metabolized by the cytochrome P450 3A4 isozyme. The compound undergoes hepatic metabolism, with its metabolites being predominantly excreted renally. Approximately 58% of this compound is eliminated unchanged in the urine. The metabolic pathways of this compound involve both phase I and phase II reactions, including oxidation and conjugation processes. These pathways ensure the compound’s clearance from the body while maintaining its therapeutic effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound’s distribution is influenced by its binding to plasma proteins, which facilitates its transport to target tissues. This compound’s localization within tissues is also affected by its interaction with specific transporters and binding proteins. These interactions ensure that the compound reaches its target sites, such as the endothelin A receptors in the kidneys and cancer cells .
Subcellular Localization
This compound’s subcellular localization is primarily within the plasma membrane, where it interacts with the endothelin A receptor. The compound’s activity is influenced by its ability to bind to this receptor and inhibit its activation by endothelin-1. Additionally, this compound may undergo post-translational modifications that affect its targeting and function within specific cellular compartments. These modifications ensure that this compound exerts its therapeutic effects precisely where needed .
Vorbereitungsmethoden
Die Synthese von Zibotentan umfasst mehrere Schritte, beginnend mit der Herstellung wichtiger Zwischenprodukte. Der Syntheseweg beinhaltet typischerweise die Bildung der Pyrazin- und Pyridinringe, gefolgt von der Sulfonamidbildung. Die Reaktionsbedingungen beinhalten oft die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperaturen, um die gewünschte Produktausbeute zu gewährleisten . Industrielle Produktionsverfahren sind auf Skalierbarkeit optimiert, um eine gleichbleibende Qualität und Reinheit der Endverbindung zu gewährleisten .
Analyse Chemischer Reaktionen
Zibotentan durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion kann die funktionellen Gruppen auf dem Molekül modifizieren, was möglicherweise seine pharmakokinetischen Eigenschaften verändert.
Reduktion: Reduktionsreaktionen können verwendet werden, um bestimmte funktionelle Gruppen zu modifizieren, was sich auf die Aktivität der Verbindung auswirkt.
Substitution: Gängige Reagenzien für Substitutionsreaktionen sind Halogene und Nucleophile, die zur Bildung verschiedener Derivate führen.
Vergleich Mit ähnlichen Verbindungen
Zibotentan ist einzigartig unter den Endothelin-Rezeptor-Antagonisten aufgrund seiner hohen Selektivität für den Endothelin-A-Rezeptor. Ähnliche Verbindungen umfassen:
Bosentan: Ein dualer Endothelin-Rezeptor-Antagonist, der zur Behandlung von pulmonaler arterieller Hypertonie eingesetzt wird.
Ambrisentan: Ein weiterer selektiver Endothelin-A-Rezeptor-Antagonist, der zur Behandlung von pulmonaler arterieller Hypertonie eingesetzt wird.
Macitentan: Ein dualer Endothelin-Rezeptor-Antagonist mit Anwendungen bei pulmonaler arterieller Hypertonie.
Zibotentans Einzigartigkeit liegt in seiner spezifischen Zielsetzung des Endothelin-A-Rezeptors, was es zu einem vielversprechenden Kandidaten für die Krebstherapie macht.
Eigenschaften
IUPAC Name |
N-(3-methoxy-5-methylpyrazin-2-yl)-2-[4-(1,3,4-oxadiazol-2-yl)phenyl]pyridine-3-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O4S/c1-12-10-21-17(19(23-12)28-2)25-30(26,27)15-4-3-9-20-16(15)13-5-7-14(8-6-13)18-24-22-11-29-18/h3-11H,1-2H3,(H,21,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHHZXWJVIEFGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)OC)NS(=O)(=O)C2=C(N=CC=C2)C3=CC=C(C=C3)C4=NN=CO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70870171 | |
Record name | Zibotentan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70870171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186497-07-4 | |
Record name | Zibotentan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=186497-07-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Zibotentan [USAN:INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186497074 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zibotentan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06629 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Zibotentan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70870171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(3-methoxy-5-methyl-2-pyrazinyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenyl]-3-pyridinesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ZIBOTENTAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8054MM4902 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.